

# Technical Guide: Physicochemical Properties of 8-Iodoquinoline-5-carboxylic Acid

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## Compound of Interest

Compound Name: **8-Iodoquinoline-5-carboxylic acid**

Cat. No.: **B11837718**

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## Introduction

**8-Iodoquinoline-5-carboxylic acid** is a halogenated derivative of the quinoline carboxylic acid scaffold, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of an iodine atom at the 8-position and a carboxylic acid at the 5-position of the quinoline ring system imparts unique electronic and steric properties that can influence its biological activity and material characteristics. This technical guide provides a summary of the known physical properties of **8-Iodoquinoline-5-carboxylic acid**, outlines general experimental protocols for their determination, and presents a hypothetical signaling pathway based on the activities of structurally related molecules.

## Physical and Chemical Properties

A comprehensive compilation of the physical and chemical properties of **8-Iodoquinoline-5-carboxylic acid** is presented below. It is important to note that while some data is available from predictive models, experimental values for several key properties remain to be reported in the literature.

Property	Value	Source
Molecular Formula	$C_{10}H_6INO_2$	<a href="#">[1]</a>
Molecular Weight	299.06 g/mol	<a href="#">[1]</a>
CAS Number	1427082-96-9	<a href="#">[1]</a>
Appearance	Not explicitly reported; likely a solid.	-
Melting Point	Not experimentally determined.	-
Boiling Point	$440.6 \pm 30.0$ °C (Predicted)	<a href="#">[1]</a>
Density	$1.975 \pm 0.06$ g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Solubility	Not experimentally determined. General solubility for similar quinoline carboxylic acids suggests potential solubility in DMSO.	-
pKa	$0.87 \pm 0.10$ (Predicted)	<a href="#">[1]</a>

## Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **8-Iodoquinoline-5-carboxylic acid** are not readily available in the public domain. However, standard methodologies for characterizing quinoline carboxylic acid derivatives can be applied.

### Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). A small, powdered sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

### Determination of Solubility

The solubility of **8-Iodoquinoline-5-carboxylic acid** can be assessed in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane). A known amount of the compound is added to a specific volume of the solvent at a controlled temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined, typically by spectrophotometry or by evaporating the solvent and weighing the residue.

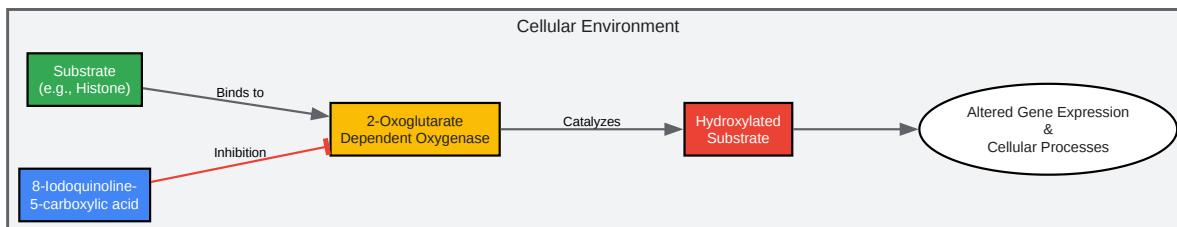
## Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized.

## Mandatory Visualizations

### Hypothetical Signaling Pathway Inhibition

Quinoline carboxylic acid derivatives have been identified as inhibitors of various enzymes, including 2-oxoglutarate (2OG)-dependent oxygenases. The following diagram illustrates a hypothetical mechanism by which **8-Iodoquinoline-5-carboxylic acid** might inhibit such an enzyme, leading to downstream cellular effects.

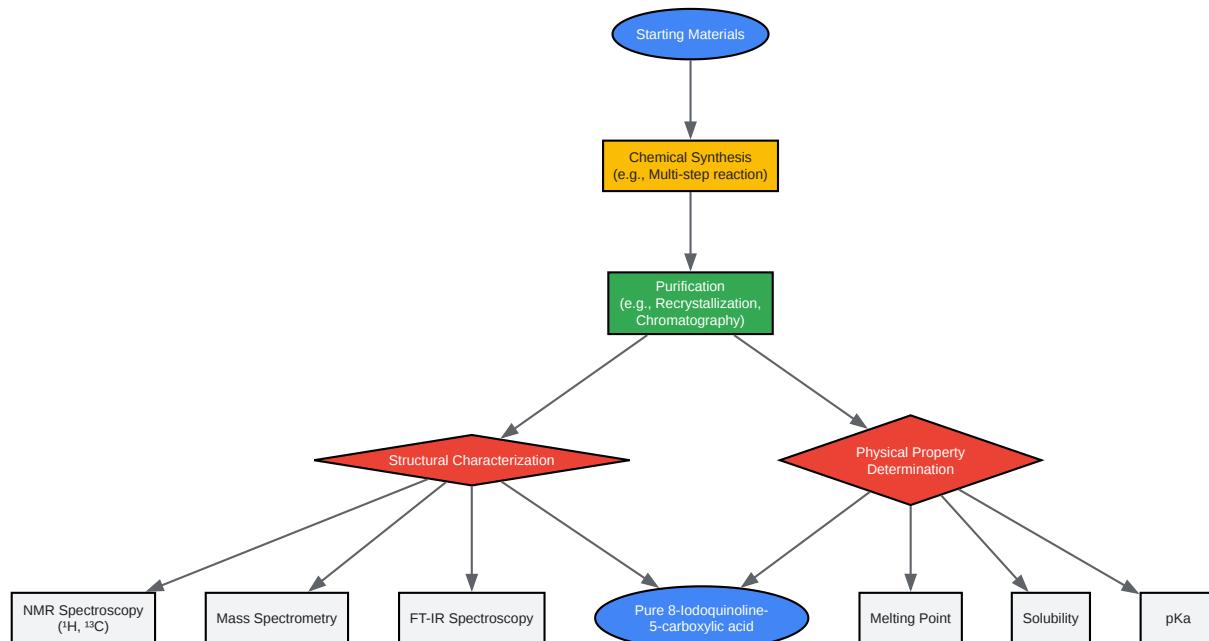


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*Hypothetical inhibition of a 2-oxoglutarate dependent oxygenase.*

# Experimental Workflow: Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis and subsequent characterization of **8-Iodoquinoline-5-carboxylic acid**.



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*General workflow for synthesis and characterization.*

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## References

- 1. 5-Quinolincarboxylic acid, 8-ido- | 1427082-96-9 [chemicalbook.com]
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